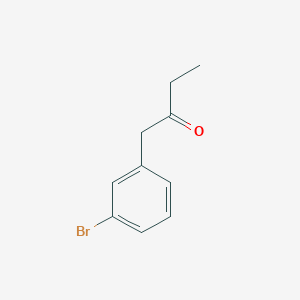

1-(3-Bromophenyl)butan-2-one

Descripción

Contextualization of 1-(3-Bromophenyl)butan-2-one within Halogenated Ketone Chemistry

Halogenated ketones are organic compounds containing a ketone functional group and at least one halogen atom. The position of the halogen relative to the carbonyl group significantly influences the compound's chemical behavior. 1-(3-Bromophenyl)butan-2-one is an aromatic ketone featuring a bromine atom on the phenyl ring at the meta position relative to the butan-2-one substituent. This substitution pattern imparts specific electronic and steric properties that dictate its reactivity. The presence of the bromine atom, an electron-withdrawing group, can influence the acidity of the α-protons and the susceptibility of the aromatic ring to further substitution. The ketone functionality, with its electrophilic carbonyl carbon and nucleophilic α-carbons (once deprotonated), provides a reactive center for a wide array of chemical transformations.

Overview of Research Areas for 1-(3-Bromophenyl)butan-2-one

Research involving 1-(3-Bromophenyl)butan-2-one and structurally related bromophenyl ketones primarily falls into two main categories: their use as versatile building blocks in organic synthesis and the investigation of the biological activities of their derivatives. As a synthetic intermediate, the compound offers multiple reactive sites: the carbonyl group, the α-carbons, and the brominated phenyl ring. These sites allow for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds. Consequently, derivatives of 1-(3-Bromophenyl)butan-2-one have been explored for their potential pharmacological applications, taking advantage of the unique properties conferred by the bromophenyl moiety.

Scope and Objectives of the Academic Review

This review aims to provide a comprehensive overview of the current state of knowledge regarding 1-(3-Bromophenyl)butan-2-one. The primary objectives are to:

Detail the known synthetic routes for the preparation of 1-(3-Bromophenyl)butan-2-one.

Present a summary of its known chemical and physical properties.

Explore its documented applications as a precursor in the synthesis of other organic molecules, particularly heterocyclic systems.

Discuss the research into the potential biological and pharmacological relevance of compounds derived from this halogenated ketone.

By focusing on these key areas, this review will serve as a valuable resource for chemists and researchers interested in the synthesis and application of halogenated ketones and their derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGCZUWLRVVJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 1 3 Bromophenyl Butan 2 One and Its Derivatives

Electrophilic and Nucleophilic Transformations at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and nucleophilic α-carbons (after deprotonation), is central to many of the compound's transformations.

Reduction Reactions of Bromophenyl Ketones

The reduction of the carbonyl group in bromophenyl ketones, such as 1-(3-bromophenyl)butan-2-one, is a fundamental transformation that yields the corresponding secondary alcohols. These alcohols are valuable chiral building blocks for various pharmaceutically important molecules. conicet.gov.ar The reduction can be achieved using a variety of chemical reagents or biocatalytic methods, with the latter often providing high stereoselectivity.

Chemical reduction is commonly performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. masterorganicchemistry.comchemguide.co.uk For instance, the reduction of 1-(4-bromophenyl)ethanone with a borane (B79455) complex has been shown to produce 1-(4-bromophenyl)ethanol (B1212655) in high yield. beilstein-journals.org

Biocatalytic reduction, employing whole-cell microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases), has gained significant attention for its ability to produce enantiomerically pure alcohols. ftb.com.hrgoogle.com These enzymatic systems often follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl, although anti-Prelog systems also exist. ftb.com.hrijstr.org The stereochemical outcome can be influenced by the substrate's structure, particularly the position and electronic nature of substituents on the aromatic ring. ftb.com.hr Electron-withdrawing groups on the phenyl ring can enhance the reaction velocity. ftb.com.hr Studies using various fungal and yeast strains have demonstrated the successful stereoselective reduction of substituted acetophenones, including chloro- and fluoro-substituted analogs, to their corresponding (S)- or (R)-alcohols with high enantiomeric excess (e.e.). conicet.gov.arijstr.org

Table 1: Examples of Stereoselective Reduction of Substituted Acetophenones

| Substrate | Biocatalyst/Enzyme | Product | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|

| 4-Chloroacetophenone | Penicillium rubens VIT SS1 | (S)-1-(4-chlorophenyl)ethanol | 90 | ijstr.org |

| 4-Fluoroacetophenone | Penicillium rubens VIT SS1 | (S)-1-(4-fluorophenyl)ethanol | 97 | ijstr.org |

| 3'-Chloroacetophenone | (S)-1-phenylethanol dehydrogenase | (S)-1-(3-chlorophenyl)ethanol | >99 | nih.gov |

Aldol Condensation and Related Carbon-Carbon Bond Formations

Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate ion with a carbonyl compound. wikipedia.orglibretexts.org For ketones like 1-(3-bromophenyl)butan-2-one, this reaction typically occurs under basic or acidic conditions, leading to a β-hydroxy ketone, which can then dehydrate to form a conjugated α,β-unsaturated ketone. wikipedia.orglibretexts.org

A particularly relevant variant is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.orglumenlearning.com This directed condensation is efficient because the aldehyde is more reactive towards nucleophilic attack and cannot self-condense. lumenlearning.com Research has demonstrated the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through this method. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one was synthesized by reacting 3-bromoacetophenone with 4-methylbenzaldehyde (B123495) in the presence of potassium hydroxide (B78521) (KOH) and ethanol, achieving a yield of 62.38%. scitepress.org The use of base catalysis is common for this transformation, with reagents like NaOH or KOH being frequently employed. scitepress.orgchemrevlett.com

These chalcone (B49325) derivatives are significant synthetic intermediates and are investigated for a wide range of biological activities. scitepress.orgacs.org The α,β-unsaturated carbonyl system in the resulting chalcone is a key structural motif that imparts specific chemical and biological properties. acs.org

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromoacetophenone | 4-Methylbenzaldehyde | KOH | (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one | 62.38 | scitepress.org |

| Acetophenone | Benzaldehyde | NaOH | Dibenzylideneacetone | Quantitative (solvent-free) | libretexts.org |

C-N-C Bond Formation Reactions Involving Butanone Systems

The reactivity of the butanone moiety extends to the formation of heterocyclic systems through condensation reactions with dinucleophiles, establishing C-N-C bonds. These reactions are crucial for synthesizing important classes of compounds like benzodiazepines and pyrimidines.

1,4-Benzodiazepines can be synthesized from 2-aminophenyl ketones. tandfonline.comacs.orgnih.gov For instance, the synthesis of 1,4-benzodiazepin-2-ones involves the initial preparation of an amino-ketone intermediate. encyclopedia.pub Similarly, 1,5-benzodiazepines are commonly synthesized through the acid-catalyzed condensation of o-phenylenediamines with ketones. nih.gov This reaction has been shown to be effective for both cyclic and acyclic ketones, proceeding efficiently under ambient conditions with catalysts like H-MCM-22 to give high yields. nih.gov

Pyrimidines, another class of vital heterocycles, can be synthesized from 1,3-dicarbonyl compounds, which can be derived from ketones. The classical Pinner synthesis involves the condensation of 1,3-diketones with amidines. mdpi.combohrium.com A facile method for synthesizing imidazo[1,2-a]pyrimidines involves the reaction of unsymmetrical β-diketones with 2-aminopyrimidine. rsc.org These reactions highlight the utility of ketone derivatives in constructing complex nitrogen-containing heterocyclic scaffolds. bohrium.com

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring of 1-(3-bromophenyl)butan-2-one is a key functional handle for modifying the aromatic core, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling with Bromophenyl Derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly effective for aryl bromides. organic-chemistry.orgresearchgate.net The bromine substituent in bromophenyl derivatives serves as an excellent leaving group for such transformations.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence reaction efficiency and scope. nih.govharvard.edu Bulky, electron-rich phosphine ligands have been developed to facilitate the coupling of even challenging substrates like aryl chlorides. harvard.edu The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. Ketones can sometimes act as activators in these catalytic systems. ua.edu Research has shown that a wide variety of aryl bromides, including those with electron-donating or electron-withdrawing groups, can be effectively coupled with high regioselectivity. nih.govrsc.org

Table 3: Selected Ligands for Suzuki-Miyaura Coupling of Aryl Bromides

| Ligand Name | Abbreviation | Typical Substrate | Catalyst System | Reference |

|---|---|---|---|---|

| Tricyclohexylphosphine | PCy₃ | Aryl bromides | Pd₂(dba)₃ / PCy₃ | harvard.edu |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Aryl bromides | [(allyl)PdCl]₂ / SPhos | nih.gov |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Aryl bromides | Not specified | Not specified |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, SNAr on unactivated aryl halides is generally difficult due to the high strength of the C-X bond and the electron-rich nature of the aromatic ring. lumenlearning.comquora.com

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or a carbonyl group) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. lumenlearning.comlibretexts.org

In the case of 1-(3-bromophenyl)butan-2-one, the acyl group (-COCH₂CH₂CH₃) is an electron-withdrawing group. However, it is located at the meta position relative to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the activating group, which is a key requirement for significant rate enhancement in the SNAr mechanism. chemistrysteps.com Consequently, the bromine atom in 1-(3-bromophenyl)butan-2-one is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions. lumenlearning.comquora.comlibretexts.org While reactions can be forced with very strong bases, this often proceeds through a different, more drastic elimination-addition (benzyne) mechanism. chemistrysteps.comuomustansiriyah.edu.iq The reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I, which is the reverse of the order seen in SN1/SN2 reactions, highlighting the importance of the halogen's inductive effect in stabilizing the rate-determining intermediate. uomustansiriyah.edu.iqwikipedia.org

The study of α-halogenated ketones is a cornerstone of synthetic organic chemistry, providing access to a diverse array of molecular architectures. These bifunctional compounds possess two key electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—which dictates their rich and varied reactivity. scispace.com 1-(3-Bromophenyl)butan-2-one, as a representative α-bromo ketone, is subject to a range of stereo- and regioselective transformations, and its reaction pathways have been explored through advanced mechanistic studies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 1-(3-Bromophenyl)butan-2-one, the aromatic protons on the bromophenyl ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group, as well as the methyl protons of the butyl chain, resonate at characteristic chemical shifts in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is typically observed at a significant downfield shift (around 200 ppm). The carbons of the aromatic ring appear in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a distinct chemical shift. The aliphatic carbons of the butanone chain resonate at higher field strengths. rsc.org

DEPT: DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This technique, in conjunction with the ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-(3-Bromophenyl)butan-2-one

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | 7.10-7.50 | 122-135 | m | N/A |

| -CH₂- (benzyl) | 3.70 | ~50 | s | N/A |

| -CH₂- (ethyl) | 2.45 | ~36 | q | ~7.4 |

| -CH₃ | 1.05 | ~8 | t | ~7.4 |

| C=O | N/A | ~208 | N/A | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY)

Two-dimensional NMR techniques provide correlational data that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1-(3-Bromophenyl)butan-2-one, COSY would show correlations between the ethyl group's methylene and methyl protons. ua.es

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. ua.esuni-koeln.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule. ua.es

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of 1-(3-Bromophenyl)butan-2-one with high confidence. rsc.orgrsc.org This technique is essential for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. etamu.edu The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. etamu.edulongdom.org The retention time from the GC also serves as an identifying characteristic. etamu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wiley.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed by the mass spectrometer. This technique often produces intact molecular ions, which simplifies the determination of the molecular weight. rsc.orgwiley.com

Table 2: Summary of Mass Spectrometry Data for 1-(3-Bromophenyl)butan-2-one

| Technique | Information Obtained | Key Findings |

|---|---|---|

| HRMS | Accurate molecular mass and elemental formula | Confirms the molecular formula as C₁₀H₁₁BrO. rsc.org |

| GC-MS | Separation, identification, and fragmentation pattern | Provides a characteristic retention time and mass spectrum for identification. |

| ESI-MS | Molecular weight of polar compounds | Generates intact molecular ions, simplifying molecular weight determination. rsc.orgwiley.com |

Infrared (IR) and UV-Visible Spectroscopy

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and UV-Visible spectroscopy provide critical insights into the functional groups and electronic properties of 1-(3-Bromophenyl)butan-2-one.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups within 1-(3-Bromophenyl)butan-2-one. The analysis of its FT-IR spectrum reveals key absorption bands that confirm its molecular structure.

A prominent absorption peak is typically observed in the range of 1715-1732 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. beilstein-journals.orgumich.edu The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. umich.eduresearchgate.net Specifically, bands around 1421 cm⁻¹ and 3052 cm⁻¹ have been noted. umich.edu The C-Br stretching vibration, characteristic of the bromo-substituent on the phenyl ring, is expected at lower frequencies.

Table 1: Characteristic FT-IR Absorption Bands for 1-(3-Bromophenyl)butan-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1715 - 1732 beilstein-journals.orgumich.edu |

| Aromatic C-H | Stretching | > 3000 umich.edu |

| Aromatic C=C | Stretching | 1400 - 1600 researchgate.net |

| C-Br | Stretching | Lower frequency region |

This table presents typical data and may vary slightly based on experimental conditions.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 1-(3-Bromophenyl)butan-2-one is characterized by absorptions arising from the promotion of electrons from lower to higher energy orbitals. nptel.ac.in

The key electronic transitions for this compound are the π → π* and n → π* transitions. cutm.ac.incentre-univ-mila.dz

π → π transitions:* These are typically high-intensity absorptions associated with the π-electron system of the aromatic ring and the carbonyl group. cutm.ac.in Conjugation between the phenyl ring and the carbonyl group can influence the wavelength of maximum absorption (λmax). usp.br

n → π transitions:* These transitions involve the non-bonding electrons (n) of the oxygen atom in the carbonyl group being promoted to an anti-bonding π* orbital. centre-univ-mila.dz These are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. cutm.ac.inusp.br For ketones, the n → π* transition can appear around 270-350 nm with a low molar absorptivity. cutm.ac.in

The UV-Vis spectrum helps in confirming the presence of the chromophores, namely the carbonyl group and the bromophenyl group. cutm.ac.in

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for determining the purity of 1-(3-Bromophenyl)butan-2-one and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing the purity of 1-(3-Bromophenyl)butan-2-one. epa.govgoogle.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. youtube.com

A common setup for analyzing compounds like 1-(3-Bromophenyl)butan-2-one is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and/or methanol (B129727) with water. google.comsigmaaldrich.com A gradient elution program, where the mobile phase composition is varied over time, is frequently employed to achieve optimal separation. google.comyoutube.com

The UV detector monitors the eluent at a specific wavelength where the analyte absorbs, allowing for quantification and purity assessment. youtube.cominfitek.com The purity is determined by the relative area of the peak corresponding to 1-(3-Bromophenyl)butan-2-one in the chromatogram.

Table 2: Typical HPLC-UV Parameters for Analysis

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sigmaaldrich.com |

| Stationary Phase | C18 (octadecyl-silica) youtube.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water google.com |

| Detection | UV-Vis Detector infitek.com |

| Purpose | Purity assessment and quantification |

This table outlines a general approach; specific conditions may be optimized.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of reactions producing 1-(3-Bromophenyl)butan-2-one, to identify the number of components in a mixture, and to help determine appropriate solvent systems for larger-scale purification. umass.edursc.org

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umass.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their polarity. umass.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. sigmaaldrich.comumass.edu

For 1-(3-Bromophenyl)butan-2-one, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). beilstein-journals.org The separated spots are typically visualized under UV light. umass.edursc.org The Rf value is a key parameter for identification under specific chromatographic conditions. vividsf.com

Flash column chromatography is the standard method for purifying 1-(3-Bromophenyl)butan-2-one on a preparative scale. semanticscholar.orguva.nl This technique is a rapid form of column chromatography that uses a stationary phase, such as silica gel, packed in a column. semanticscholar.org A solvent system (eluent), often similar to one identified by TLC analysis, is pushed through the column with pressure (e.g., from nitrogen or air). semanticscholar.orguva.nl

The crude product mixture is loaded onto the top of the column, and as the eluent flows through, the components separate based on their affinity for the stationary and mobile phases. rsc.org For 1-(3-Bromophenyl)butan-2-one, solvent systems like hexane/ethyl acetate are commonly used. beilstein-journals.orgrsc.orgrsc.org Fractions are collected as they exit the column and are typically analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is evaporated to yield the purified compound. rsc.orgrsc.org This method has been successfully used to isolate the product in high yield. rsc.org

Following a comprehensive search for specific computational and theoretical studies on the chemical compound 1-(3-Bromophenyl)butan-2-one , it has been determined that there is insufficient publicly available research data to generate a detailed article covering the requested topics.

Scientific literature searches did not yield specific studies that have performed and published results for the following computational analyses for 1-(3-Bromophenyl)butan-2-one:

Density Functional Theory (DFT) Studies: No specific papers detailing the geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or theoretical vibrational and electronic spectra predictions were found.

Quantum Chemical Calculations for Reactivity Predictions: Similarly, no dedicated research on the quantum chemical calculations for predicting the reactivity of this specific compound could be located.

Without access to published computational data from academic or research sources, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided in the user's request. Generating such an article would require performing novel computational chemistry research, which is beyond the scope of this service.

Computational Chemistry and Theoretical Investigations

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature reveals a lack of specific studies focused on the nonlinear optical (NLO) properties of 1-(3-Bromophenyl)butan-2-one. NLO materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. Theoretical calculations, typically employing Density Functional Theory (DFT), are a primary method for predicting the NLO response of a molecule before undertaking complex synthesis and experimental validation.

In the absence of direct research on 1-(3-Bromophenyl)butan-2-one, a general methodology for such an investigation would involve calculating key NLO-related parameters. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The primary parameters of interest in an NLO investigation are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀).

The total static first hyperpolarizability (β₀) is a critical parameter for quantifying the second-order NLO response of a molecule. A higher β₀ value indicates a stronger NLO response. For a molecule like 1-(3-Bromophenyl)butan-2-one, the presence of the bromine atom and the carbonyl group could lead to some degree of intramolecular charge transfer, which is a key factor for NLO activity.

A hypothetical data table for the NLO properties of 1-(3-Bromophenyl)butan-2-one, derived from a DFT calculation, would resemble the following:

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | Value | Debye |

| Linear Polarizability (α) | Value | a.u. |

| First-Order Hyperpolarizability (β₀) | Value | a.u. |

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

The results of such a study would determine if 1-(3-Bromophenyl)butan-2-one is a promising candidate for further investigation as an NLO material.

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. A conformational analysis of 1-(3-Bromophenyl)butan-2-one would aim to identify the most stable conformations (conformers) and the energy barriers between them.

For 1-(3-Bromophenyl)butan-2-one, the key rotatable bonds would be those in the butanone side chain. The calculations would likely be performed using a DFT method, such as B3LYP with a 6-31G(d) basis set, to provide a balance between accuracy and computational cost.

The results of a conformational analysis would typically be presented in a table listing the relative energies of the identified stable conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (°) |

| Conformer 1 (Global Minimum) | 0.00 | Value(s) |

| Conformer 2 | Value | Value(s) |

| Conformer 3 | Value | Value(s) |

Note: The data in this table is illustrative. The actual number of stable conformers and their relative energies would be determined by the computational scan.

The Versatile Role of 1-(3-Bromophenyl)butan-2-one in Synthetic Chemistry

The chemical compound 1-(3-Bromophenyl)butan-2-one is a ketone derivative featuring a brominated phenyl ring. While specific, direct applications of this compound in the synthesis of certain complex molecules as outlined in highly specialized literature are not widely documented in publicly accessible scientific databases, the structural motifs present in 1-(3-Bromophenyl)butan-2-one suggest its potential as a versatile building block in organic synthesis. The presence of a reactive ketone carbonyl group, an alpha-methylene group, and a bromo-aromatic ring provides multiple sites for chemical modification and incorporation into larger molecular frameworks.

This article explores the theoretical and potential applications of 1-(3-Bromophenyl)butan-2-one as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in the creation of complex pharmaceutical agents, based on established chemical principles.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl ketones, including 1-(3-Bromophenyl)butan-2-one, has traditionally relied on methods like Friedel-Crafts acylation. While effective, these reactions often require stoichiometric amounts of Lewis acid catalysts and halogenated solvents, posing environmental and handling challenges. Future research must prioritize the development of more sustainable and efficient synthetic protocols.

Promising avenues include:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. researchgate.net Future work could explore the coupling of aryl halides with precursors to the butanone side chain using organic dyes or metal complexes as photocatalysts, thereby minimizing waste and energy consumption.

Mechanochemistry: Solid-state synthesis through mechanochemical means, such as ball milling, can significantly reduce or eliminate the need for bulk solvents. A mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling has been shown to be highly effective for ketone synthesis and could be adapted for this target molecule. organic-chemistry.org

Advanced Catalytic Systems: The development of heterogeneous catalysts or the use of unconventional, eco-friendly catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) could offer reusable and highly efficient alternatives to traditional methods. organic-chemistry.org Furthermore, exploring palladium-catalyzed carbonylative couplings that utilize sustainable carbon monoxide sources, such as formic acid, could provide a greener pathway to the ketone functional group. chemistryviews.org

These modern synthetic strategies represent a significant shift towards environmentally benign processes that offer high atom economy, reduced waste, and milder reaction conditions, making the production of 1-(3-Bromophenyl)butan-2-one more practical and scalable.

Exploration of New Reactivity Patterns and Catalytic Transformations

The bifunctional nature of 1-(3-Bromophenyl)butan-2-one, possessing both a ketone carbonyl group and a bromophenyl moiety, offers a rich landscape for exploring novel chemical transformations. While the individual reactivity of these groups is well-understood, their interplay and potential for synergistic activation remain unexamined.

Future research should focus on:

C-Br Bond Functionalization: The carbon-bromine bond is a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. A key research avenue would be to develop novel catalytic systems, perhaps utilizing earth-abundant metals, to functionalize this position. This would allow for the synthesis of a diverse library of derivatives with varied electronic and steric properties. The ketone group itself might act as an internal ligand or activator in such catalytic cycles, a phenomenon that has been observed in other systems. ua.edu

Ketone Group Transformations: Beyond standard nucleophilic additions, the ketone moiety is a gateway to more complex molecular architectures. Its α-carbon can be functionalized via enolate chemistry, and it can participate in multi-component reactions or aldol-type condensations to build larger, more intricate structures. jackwestin.com Recent advances in deacylative carbon-carbon bond activation, driven by aromatization, could also be explored to use the ketone as a transient directing group for remote functionalization before its removal. nih.gov

Photochemical Reactivity: Other bromophenyl ketones are known to undergo photoinduced radical cleavage of the C-Br bond. acs.org Investigating the photochemical behavior of 1-(3-Bromophenyl)butan-2-one could unlock new, metal-free pathways for generating aryl radicals, which could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

Advanced Computational Modeling for Reaction Design and Prediction

As experimental explorations are undertaken, advanced computational modeling can serve as a powerful parallel tool to accelerate discovery and deepen mechanistic understanding. In silico studies can provide critical insights into the molecule's behavior, saving significant time and resources in the laboratory.

Key areas for computational investigation include:

Mechanism Elucidation: Density Functional Theory (DFT) can be employed to model the transition states and reaction pathways for both the synthesis of 1-(3-Bromophenyl)butan-2-one and its subsequent transformations. acs.org This can help in optimizing reaction conditions and predicting the feasibility of novel, untested reactions.

Catalyst Design: Computational screening can identify promising catalysts for the cross-coupling reactions at the bromophenyl position. By modeling the catalytic cycle, researchers can predict catalyst efficiency, stability, and selectivity, thereby guiding experimental efforts toward the most promising candidates. acs.org

Reactivity Prediction: Modeling the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule can help predict its reactivity. escholarship.org For instance, such models could clarify the regioselectivity of electrophilic or nucleophilic attack and explain the influence of the bromo-substituent on the reactivity of the ketone, and vice versa.

Integrating computational chemistry into the research workflow will enable a more rational, hypothesis-driven approach to exploring the chemical space of 1-(3-Bromophenyl)butan-2-one and its derivatives.

Potential for Functional Material Applications Beyond Traditional Organic Synthesis

The unique combination of a rigid aromatic ring, a polarizable bromine atom, and a polar ketone group suggests that 1-(3-Bromophenyl)butan-2-one could serve as a valuable building block for advanced functional materials. This represents a significant, albeit speculative, leap from its role as a simple organic intermediate.

Unexplored avenues for material applications include:

Polymer Science: Organobromine compounds are extensively used as flame retardants. alfa-chemistry.comwikipedia.org The bromine atom in 1-(3-Bromophenyl)butan-2-one could impart flame-retardant properties to polymers. It could be incorporated as a monomer into polymer chains (e.g., polyesters or polyamides) or used as an additive. Future research could focus on synthesizing and characterizing such polymers to evaluate their thermal stability and flame retardancy.

Organic Electronics: The bromophenyl group is an ideal anchor point for creating larger conjugated systems through iterative cross-coupling reactions. This could allow for the synthesis of novel oligomers or polymers with tailored electronic properties for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The polar ketone group could enhance solubility or influence the solid-state packing and morphology of these materials.

Liquid Crystals: The rigid core and polar functionalities of derivatives of 1-(3-Bromophenyl)butan-2-one could be conducive to forming liquid crystalline phases. By attaching long alkyl chains or other mesogenic groups via functionalization of the bromo- or keto- positions, it may be possible to design new classes of liquid crystals with unique phase behavior and electro-optical properties.

These potential applications are ambitious and require foundational research to establish feasibility. However, they highlight the significant untapped potential of 1-(3-Bromophenyl)butan-2-one as a platform for the development of next-generation materials.

Q & A

Q. What computational tools predict the metabolic pathways of 1-(3-Bromophenyl)butan-2-one in biological systems?

- Methodological Answer :

- ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites.

- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes to identify likely oxidation products.

- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for 1-(3-Bromophenyl)butan-2-one synthesis?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere (N₂/Ar).

- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, stoichiometry).

- Alternative Routes : Compare Friedel-Crafts vs. direct bromination pathways to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.